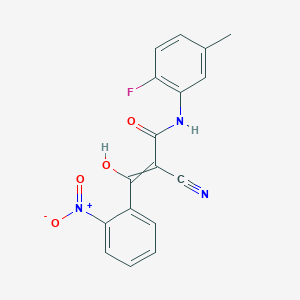
(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide
Vue d'ensemble
Description
(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide is a useful research compound. Its molecular formula is C17H12FN3O4 and its molecular weight is 341.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide, also known by its CAS number 866151-43-1, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H12FN3O4
- Molecular Weight : 341.29 g/mol
- CAS Number : 866151-43-1
The compound features a cyano group, a hydroxy group, and two aromatic rings, which contribute to its biological activity. The presence of fluorine and nitro substituents may enhance its interactions with biological targets.
2. Cytotoxic Effects
Preliminary assessments suggest that the compound may possess cytotoxic properties against certain cancer cell lines. This activity is likely mediated through the induction of apoptosis or cell cycle arrest.
Research Findings :
In vitro studies on structurally similar compounds have shown that they can inhibit cell proliferation in various cancer types by modulating apoptotic pathways. Further research is needed to elucidate the specific mechanisms for this compound .
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as COX-2 and iNOS.
- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cell survival, including NF-kB signaling.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity | Reference |
|---|---|---|---|
| JMPR-01 | N/A | Anti-inflammatory | |
| Indomethacin | 53-86-1 | COX inhibitor | N/A |
| Paracetamol | 103-90-2 | Analgesic | N/A |
This table highlights the biological activities of compounds structurally related to this compound, emphasizing its potential therapeutic roles.
Propriétés
IUPAC Name |
2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c1-10-6-7-13(18)14(8-10)20-17(23)12(9-19)16(22)11-4-2-3-5-15(11)21(24)25/h2-8,22H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHAUGNYSRRTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















